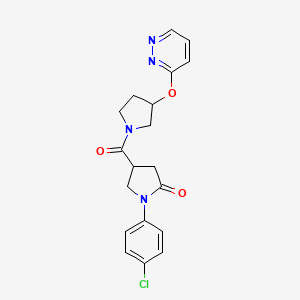
1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Molecular Docking
- A study reported the synthesis of novel pyridine and fused pyridine derivatives, emphasizing their in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds demonstrated moderate to good binding energies, suggesting potential for targeted therapeutic applications (Flefel et al., 2018).
Antioxidant Properties
- Another research synthesized new derivatives similar in structure, focusing on their antioxidant properties. This study highlights the potential of such compounds in developing treatments or supplements with antioxidant benefits (Bekircan et al., 2008).
Antiviral Evaluations
- In the field of antiviral research, specific derivatives have been synthesized and evaluated for their potential antiviral properties. This suggests a direction for future research into novel antiviral agents (Sayed & Ali, 2007).
Spectroscopic Characterization
- Spectroscopic characterization of related compounds provides insights into their structural and electronic properties, which is vital for understanding their potential applications in various scientific fields (Amirnasr et al., 2001).
Antimicrobial and Antioxidant Agents
- The focus on synthesizing new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents illustrates the broad spectrum of potential therapeutic uses of these compounds (H. et al., 2015).
Antifungal Activity
- Synthesis of novel compounds containing a pyrazolo(4,3-e)(1,2,4)triazolo(1
,5-a)pyridine-5-carbonitrile was explored for their potential antifungal activity, which is critical in the development of new antifungal drugs (Ibrahim et al., 2008).
Anticonvulsant Drugs
- Research into the structural and electronic properties of certain anticonvulsant drugs, which include similar structural motifs, provides valuable insights for designing more effective anticonvulsant medications (Georges et al., 1989).
Synthesis and Reactions for Medicinal Compounds
- The synthesis of pyrrolin-2-ones, which bear resemblance in their structural framework, demonstrates the potential in creating useful adducts for medicinal compounds and agrochemicals (Ghelfi et al., 2003).
Anticancer and Antimicrobial Agents
- The study on the synthesis and molecular docking of new oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents further underscores the versatility of these compounds in addressing significant health challenges (Katariya et al., 2021).
Efficient Synthesis of Heterocycles
- Research into novel synthetic methods for benzannelated and 1-(2-arylethenyl) heterocycles provides a foundation for efficient and diverse drug synthesis, highlighting the importance of such compounds in pharmaceutical development (Katritzky et al., 2000).
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c20-14-3-5-15(6-4-14)24-11-13(10-18(24)25)19(26)23-9-7-16(12-23)27-17-2-1-8-21-22-17/h1-6,8,13,16H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYNBHMWZTTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

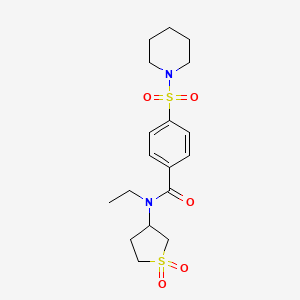
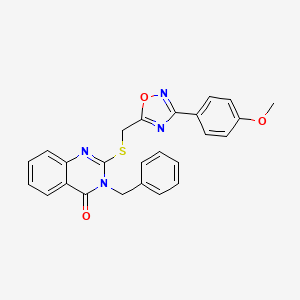
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)
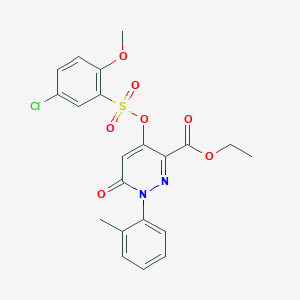
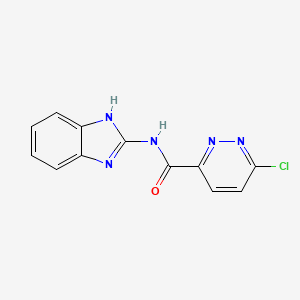
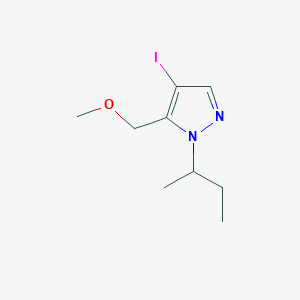
![N-(1-benzylpiperidin-4-yl)-3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2761514.png)
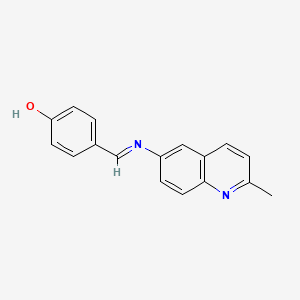
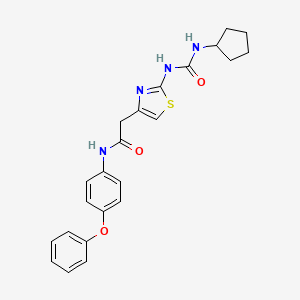
![5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2761518.png)
![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)
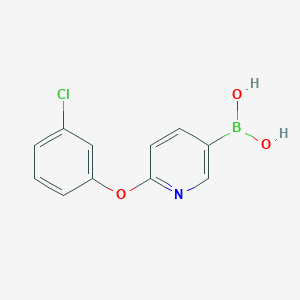
![Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate](/img/structure/B2761525.png)
